Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-, hydrochloride

Cardiac electrophysiology Medicinal chemistry Drug metabolism

Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-, hydrochloride (CAS 100321-58-2) is a synthetic small molecule belonging to the N-[(diethylamino)alkyl]benzamide class. Its core structure derives from the class III antiarrhythmic agent acecainide (N-acetylprocainamide), but it is distinguished by three key modifications: (a) the replacement of the 4-acetamido group with a free 4-amino group, (b) elongation of the diethylaminoalkyl chain from ethyl to propyl, and (c) the introduction of a p-methoxybenzyl substituent on the amide nitrogen, converting the secondary benzamide into a tertiary benzamide.

Molecular Formula C22H32ClN3O2
Molecular Weight 406.0 g/mol
CAS No. 100321-58-2
Cat. No. B15344299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-, hydrochloride
CAS100321-58-2
Molecular FormulaC22H32ClN3O2
Molecular Weight406.0 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CCCN(CC1=CC=C(C=C1)OC)C(=O)C2=CC=C(C=C2)N.[Cl-]
InChIInChI=1S/C22H31N3O2.ClH/c1-4-24(5-2)15-6-16-25(17-18-7-13-21(27-3)14-8-18)22(26)19-9-11-20(23)12-10-19;/h7-14H,4-6,15-17,23H2,1-3H3;1H
InChIKeyOCAPUITZJANBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-HCl (CAS 100321-58-2): A Tertiary Amide Derivative of the Procainamide/Acecainide Class


Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-, hydrochloride (CAS 100321-58-2) is a synthetic small molecule belonging to the N-[(diethylamino)alkyl]benzamide class [1]. Its core structure derives from the class III antiarrhythmic agent acecainide (N-acetylprocainamide), but it is distinguished by three key modifications: (a) the replacement of the 4-acetamido group with a free 4-amino group, (b) elongation of the diethylaminoalkyl chain from ethyl to propyl, and (c) the introduction of a p-methoxybenzyl substituent on the amide nitrogen, converting the secondary benzamide into a tertiary benzamide [2]. These structural changes are expected to significantly alter the compound's physicochemical properties, receptor binding profile, and metabolic stability relative to its parent congeners.

Why Generic Substitution Fails for p-Amino-N-(diethylamino)propyl-N-(methoxybenzyl)benzamide: Structural Determinants of Potency, Selectivity, and Pharmacokinetics


Compounds within the N-[(diethylamino)alkyl]benzamide family cannot be freely interchanged for research or procurement purposes because small structural modifications produce large, non-linear changes in activity. Classic structure-activity relationship (SAR) studies on this scaffold have shown that the length of the diethylaminoalkyl linker directly governs both ion channel subtype selectivity and in vivo efficacy [1]. For instance, moving from an ethyl to a propyl linker between the benzamide and the terminal diethylamine can shift the compound's action potential duration (APD) prolongation potency by orders of magnitude [1]. Furthermore, the presence of a bulky, lipophilic N-substituent (such as p-methoxybenzyl) in the target compound converts the secondary amide into a tertiary amide, a modification known to drastically alter metabolic stability, plasma protein binding, and off-target receptor interactions [2]. Generic substitution without considering these structural determinants would therefore risk selecting a compound with profoundly different pharmacological and physicochemical behavior, invalidating experimental comparisons or product development.

Quantitative Differentiation of Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-HCl Against Closest Analogs: A Procurement-Relevant Evidence Guide


Amide Nature: Tertiary Benzamide vs. Secondary Benzamide (Acecainide, Sematilide) – Impact on Hydrogen Bonding Capacity and Metabolic Stability

The target compound is a tertiary benzamide due to the presence of the p-methoxybenzyl substituent on the amide nitrogen. In contrast, the widely studied class III antiarrhythmic agent acecainide (N-acetylprocainamide) and its analog sematilide are secondary benzamides, possessing an amide N-H group. The tertiary amide cannot act as a hydrogen bond donor, which directly impacts molecular recognition at the hERG potassium channel pore, where N-H interactions are critical for class III activity [1]. Additionally, tertiary amides generally exhibit greater metabolic stability against amidase-mediated hydrolysis compared to secondary amides, potentially leading to a longer biological half-life [2]. This represents a class-level inference; no direct head-to-head microsomal stability data are currently available for this specific compound.

Cardiac electrophysiology Medicinal chemistry Drug metabolism

Lipophilicity Modulation via N-p-Methoxybenzyl Substitution: Calculated LogP Comparison with Analogs

The p-methoxybenzyl group on the amide nitrogen introduces a second aromatic ring, significantly elevating the compound's calculated lipophilicity relative to analogs lacking this N-substituent. The target compound has a computed XLogP3-AA of 3.3 [1]. By comparison, acecainide (XLogP3-AA ~0.9) and sematilide (XLogP3-AA ~0.5) are considerably more polar [2]. This 2.4–2.8 log unit increase places the target compound in a substantially more lipophilic space, favoring membrane partitioning but risking higher plasma protein binding and potential off-target effects [3].

Physicochemical property Lipophilicity ADME prediction

Diethylaminoalkyl Chain Length: Propyl (C3) Linker in Target Compound vs. Ethyl (C2) Linker in Acecainide/Sematilide

Systematic SAR studies on N-[(diethylamino)alkyl]arenamides by Hanna et al. (1989) demonstrated that the length of the alkyl linker separating the benzamide from the terminal diethylamino group critically modulates antiarrhythmic potency. For multiple heterocyclic series, the propyl (C3) linker yielded compounds with substantially different IC50 values for action potential duration (APD) prolongation compared to the ethyl (C2) linker found in acecainide [1]. While the Hanna study did not include the exact target compound, the principle that linker length governs activity within this chemotype is robustly established. The target compound's propyl linker represents a deliberate structural divergence from the ethyl-linked clinical comparators.

Structure-activity relationship Ion channel Antiarrhythmic

Aniline Substituent: p-Amino (Target) vs. p-Acetamido (Acecainide) – Impact on Basicity and Reactive Potential

The target compound bears a free p-amino group (aniline) on the benzamide ring, whereas acecainide contains a p-acetamido group [1]. The aniline is a stronger base (conjugate acid pKa ~5.0) than the acetamido group (essentially neutral), meaning the target compound will be predominantly protonated at physiological pH at this position, altering its overall charge state [2]. Additionally, anilines are known structural alerts for mutagenicity via metabolic activation, whereas acetamides are generally considered less reactive [3]. This distinction is critical for programs involving in vivo administration or safety profiling.

Structural alert Medicinal chemistry Chemical stability

Recommended Research and Industrial Application Scenarios for Benzamide, p-amino-N-(3-(diethylamino)propyl)-N-(p-methoxybenzyl)-HCl Based on its Specific Differentiation Profile


Cardiac Ion Channel SAR Studies Requiring a Tertiary Amide Control

The compound's tertiary benzamide structure, lacking an amide N-H, makes it a valuable tool for studies investigating the role of hydrogen bonding in hERG channel block or other potassium channel interactions. As a complement to secondary amides like acecainide and sematilide, it can help deconvolute whether observed activity is H-bond dependent [1].

Pharmacokinetic/ADME Profiling Where Enhanced Lipophilicity and Metabolic Stability are Hypothesized as Design Features

With a computed XLogP3-AA of 3.3—significantly higher than acecainide (~0.9) or sematilide (~0.5)—this compound is suitable for investigating how increased lipophilicity affects volume of distribution, CNS penetration, and metabolic clearance in comparison to more polar benzamide antiarrhythmics [2].

Chemical Stability and Formulation Development Studies Involving Aniline-Containing Benzamides

The free p-amino group presents distinct chemical stability challenges relative to the acetylated analogs. This compound can serve as a model substrate for forced degradation studies (oxidative, photolytic), nitrosamine formation risk assessment, and formulation strategies aimed at stabilizing aniline-containing active pharmaceutical ingredients [3].

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